molecular formula C23H22FNO5 B14989261 methyl {9-[2-(4-fluorophenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate

methyl {9-[2-(4-fluorophenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate

Cat. No.: B14989261
M. Wt: 411.4 g/mol
InChI Key: VHCURWVHOCHZJR-UHFFFAOYSA-N
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Description

Methyl 2-{9-[2-(4-fluorophenyl)ethyl]-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{9-[2-(4-fluorophenyl)ethyl]-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the intermediate with methyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{9-[2-(4-fluorophenyl)ethyl]-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-{9-[2-(4-fluorophenyl)ethyl]-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 2-{9-[2-(4-fluorophenyl)ethyl]-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxazin ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{9-[2-(4-chlorophenyl)ethyl]-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate
  • Methyl 2-{9-[2-(4-bromophenyl)ethyl]-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate

Uniqueness

The presence of the 4-fluorophenyl group in methyl 2-{9-[2-(4-fluorophenyl)ethyl]-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate imparts unique electronic properties that can enhance its binding affinity to biological targets compared to its chloro- and bromo-substituted analogs.

Properties

Molecular Formula

C23H22FNO5

Molecular Weight

411.4 g/mol

IUPAC Name

methyl 2-[9-[2-(4-fluorophenyl)ethyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C23H22FNO5/c1-14-17-7-8-20-19(22(17)30-23(27)18(14)11-21(26)28-2)12-25(13-29-20)10-9-15-3-5-16(24)6-4-15/h3-8H,9-13H2,1-2H3

InChI Key

VHCURWVHOCHZJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)F)CC(=O)OC

Origin of Product

United States

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